molecular formula C6H9NO3 B119133 (E)-3-Ethyl-4-nitro-3-butene-2-one CAS No. 149795-07-3

(E)-3-Ethyl-4-nitro-3-butene-2-one

Cat. No. B119133
CAS RN: 149795-07-3
M. Wt: 143.14 g/mol
InChI Key: GROARPMNTCIURO-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-Ethyl-4-nitro-3-butene-2-one, commonly known as ENB, is a yellow crystalline solid that is widely used in the synthesis of various chemical compounds. It is a versatile intermediate that can be used in the production of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

ENB acts as a Michael acceptor, which means that it can undergo a Michael addition reaction with a nucleophile. This property makes ENB a useful intermediate in the synthesis of various organic compounds. In addition, ENB has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
ENB has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antimicrobial activity against certain bacterial strains. However, the exact mechanism of action and the potential side effects of ENB in humans are still under investigation.

Advantages and Limitations for Lab Experiments

ENB is a versatile intermediate that can be easily synthesized and purified. It has found applications in various fields such as pharmaceuticals and agrochemicals. However, ENB is highly reactive and can be hazardous if not handled properly. It is also relatively expensive compared to other intermediates.

Future Directions

ENB has the potential to be used in the synthesis of new pharmaceuticals and agrochemicals. Future research could focus on the optimization of the synthesis method to reduce the cost and increase the yield of ENB. In addition, the mechanism of action and the potential side effects of ENB in humans need to be further investigated to determine its safety and efficacy.

Synthesis Methods

ENB can be synthesized through a multistep process involving the condensation of ethyl acetoacetate and nitroethane. The reaction is catalyzed by a base such as sodium ethoxide or potassium hydroxide. The resulting product is then subjected to a series of purification steps such as recrystallization and chromatography to obtain pure ENB.

Scientific Research Applications

ENB has been extensively used as an intermediate in the synthesis of various organic compounds. It has found applications in the production of pharmaceuticals such as anti-inflammatory drugs, antimicrobial agents, and anticancer drugs. ENB has also been used in the synthesis of agrochemicals such as herbicides and insecticides.

properties

CAS RN

149795-07-3

Product Name

(E)-3-Ethyl-4-nitro-3-butene-2-one

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(3E)-3-(nitromethylidene)pentan-2-one

InChI

InChI=1S/C6H9NO3/c1-3-6(5(2)8)4-7(9)10/h4H,3H2,1-2H3/b6-4+

InChI Key

GROARPMNTCIURO-GQCTYLIASA-N

Isomeric SMILES

CC/C(=C\[N+](=O)[O-])/C(=O)C

SMILES

CCC(=C[N+](=O)[O-])C(=O)C

Canonical SMILES

CCC(=C[N+](=O)[O-])C(=O)C

synonyms

2-Pentanone, 3-(nitromethylene)-, (3E)- (9CI)

Origin of Product

United States

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